molecular formula C8H16FNO2 B3367601 N-Boc-1-fluoro-2-propylamine CAS No. 1824434-31-2

N-Boc-1-fluoro-2-propylamine

Cat. No. B3367601
CAS RN: 1824434-31-2
M. Wt: 177.22
InChI Key: LCYJCLXHXXANCJ-UHFFFAOYSA-N
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Description

“N-Boc-1-fluoro-2-propylamine” (CAS# 1824434-31-2) is a research chemical . It is also known as “tert-butyl N-(1-fluoropropan-2-yl)carbamate” and has a molecular weight of 177.22 and a molecular formula of C8H16FNO2 .


Molecular Structure Analysis

The molecular structure of “N-Boc-1-fluoro-2-propylamine” can be represented by the canonical SMILES: CC(CF)NC(=O)OC©©C . The InChI representation is InChI=1S/C8H16FNO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11) . The compound has a complexity of 154 and a topological polar surface area of 38.3 .


Chemical Reactions Analysis

The N-Boc protection of amines is a key reaction involving “N-Boc-1-fluoro-2-propylamine”. This process involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) under various conditions . The N-Boc group is stable towards most nucleophiles and bases .


Physical And Chemical Properties Analysis

“N-Boc-1-fluoro-2-propylamine” has a molecular weight of 177.22 and a molecular formula of C8H16FNO2 . The compound has a complexity of 154 and a topological polar surface area of 38.3 .

properties

IUPAC Name

tert-butyl N-(1-fluoropropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FNO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYJCLXHXXANCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CF)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-1-fluoro-2-propylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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